pep2-SVKI

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

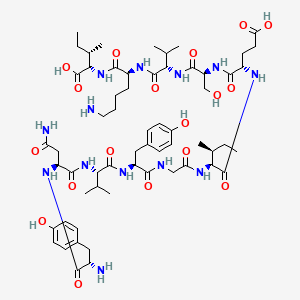

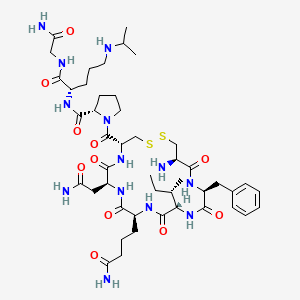

Pep2-SVKI is an inhibitor peptide that corresponds to the last 10 amino acids of the C-terminus of the GluA2 AMPA receptor subunit . It disrupts the binding of GluA2 (at the C-terminal PDZ site) with glutamate receptor interacting protein (GRIP), AMPA receptor binding protein (ABP), and protein interacting with C kinase (PICK1) .

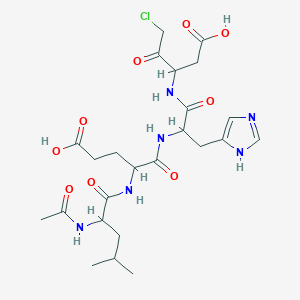

Molecular Structure Analysis

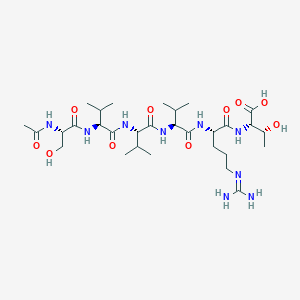

The molecular weight of pep2-SVKI is 1284.47 . Its molecular formula is C60H93N13O18 . The sequence of pep2-SVKI is YNVYGIESVKI .Physical And Chemical Properties Analysis

Pep2-SVKI is soluble to 1 mg/ml in water . It is recommended to be stored in a desiccated state at -20°C .科学研究应用

Neuroscience

pep2-SVKI: has been utilized in neuroscience to study synaptic strength and AMPA receptor subunit composition. It acts as an inhibitor peptide corresponding to the last 10 amino acids of the C-terminus of the GluA2 AMPA receptor subunit . By disrupting the binding of GluA2 with proteins like GRIP, ABP, and PICK1, pep2-SVKI can increase the amplitude of AMPA receptor-mediated currents and block long-term depression (LTD), providing insights into synaptic plasticity and memory formation .

Pharmacology

In pharmacology, pep2-SVKI plays a role in modulating receptor interactions. It prevents PDZ protein interactions with the GluR2 subunit, which is crucial for understanding the pharmacodynamics of AMPA receptors and developing new therapeutic agents that target these interactions .

Biochemistry

pep2-SVKI: is significant in biochemistry for its ability to elucidate the mechanisms of receptor trafficking and synaptic transmission. It has been shown to cause a decrease in endogenous GluR2 surface expression but no change in GluR1 surface levels, highlighting its specificity and potential use in biochemical assays .

作用机制

Target of Action

Pep2-SVKI is an inhibitor peptide corresponding to the last 10 amino acids of the C-terminus of the GluA2 AMPA receptor subunit . It primarily targets and disrupts the binding of GluA2 with three proteins: Glutamate Receptor Interacting Protein (GRIP), AMPA Receptor Binding Protein (ABP), and Protein Interacting with C Kinase (PICK1) . These proteins play crucial roles in the regulation of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the mammalian central nervous system .

Mode of Action

Pep2-SVKI disrupts the binding of GluA2 with GRIP, ABP, and PICK1 by interacting with the C-terminal PDZ site of GluA2 . This disruption affects the regulation of AMPA receptors, leading to changes in synaptic transmission .

Biochemical Pathways

The disruption of the binding between GluA2 and GRIP, ABP, and PICK1 by Pep2-SVKI affects the AMPA receptor-mediated synaptic transmission . This disruption is involved in a PKC-dependent regulation of AMPA receptors at hippocampal synapses . The maintenance of long-term depression (LTD) involves the binding of AMPA receptors to PDZ proteins to prevent their reinsertion . Pep2-SVKI, by disrupting this binding, affects the regulation of these biochemical pathways .

Result of Action

Pep2-SVKI increases the amplitude of AMPA receptor-mediated currents and blocks long-term depression (LTD) . It causes AMPAR-mediated EPSC amplitude to increase in approximately one-third of control neurons and in most neurons following the prior induction of LTD . Pep2-SVKI also blocks LTD; however, this occurs in all neurons .

属性

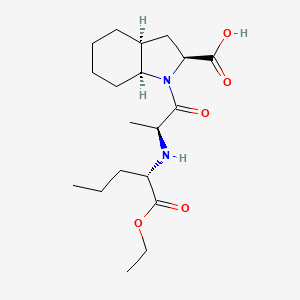

IUPAC Name |

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H93N13O18/c1-9-32(7)49(59(89)66-40(22-23-46(79)80)53(83)69-43(29-74)56(86)72-47(30(3)4)57(87)65-39(13-11-12-24-61)54(84)73-50(60(90)91)33(8)10-2)70-45(78)28-64-52(82)41(26-35-16-20-37(76)21-17-35)68-58(88)48(31(5)6)71-55(85)42(27-44(63)77)67-51(81)38(62)25-34-14-18-36(75)19-15-34/h14-21,30-33,38-43,47-50,74-76H,9-13,22-29,61-62H2,1-8H3,(H2,63,77)(H,64,82)(H,65,87)(H,66,89)(H,67,81)(H,68,88)(H,69,83)(H,70,78)(H,71,85)(H,72,86)(H,73,84)(H,79,80)(H,90,91)/t32-,33-,38-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTNLHXVGSIPEM-YDSVATBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H93N13O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1284.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the mechanism of action of pep2-SVKI in the context of synaptic plasticity?

A1: Pep2-SVKI is a peptide designed to specifically interfere with the interaction between GluA2-containing AMPA receptors (AMPARs) and the intracellular proteins GRIP1/PICK1. [, ] These proteins play a crucial role in AMPAR trafficking, a process essential for synaptic plasticity. By disrupting this interaction, pep2-SVKI prevents the endocytosis of GluA2-containing AMPARs, effectively trapping them at the synapse. This, in turn, can influence the strength and duration of synaptic transmission and interfere with the induction of certain forms of synaptic plasticity, such as long-term depression (LTD). []

Q2: What experimental evidence supports the role of pep2-SVKI in distinguishing between LTP and LTD mechanisms?

A2: Research on the leech P-to-AP synapse has provided insights into the differential roles of AMPAR trafficking in LTP and LTD. [] While postsynaptic injection of botulinum toxin (which generally disrupts vesicle release) blocked LTP, suggesting a presynaptic mechanism, injection of pep2-SVKI inhibited LTD without affecting LTP. [] This suggests that LTD at this synapse relies on AMPAR endocytosis, a process interfered with by pep2-SVKI, while LTP might involve mechanisms other than AMPAR internalization.

Q3: How does the developmental regulation of GRIP influence the effects of pep2-SVKI on synaptic plasticity?

A3: Studies on the rat retinocollicular pathway revealed a developmental switch from LTP to LTD, with LTP dominating before postnatal day 9 (P9) and LTD emerging after P10. [] Interestingly, application of pep2-SVKI could sustain LTP even after P10, suggesting that the developmental switch to LTD might involve changes in the interaction between GluA2/3 and GRIP/ABP/PICK1. [] This hypothesis is further supported by the observation that GRIP expression significantly increases at synapses between P7 and P11, coinciding with the LTP/LTD switch. [] Therefore, the developmental increase in GRIP expression might be a key factor regulating the engagement of specific AMPAR trafficking pathways, and subsequently, the direction of synaptic plasticity, which can be manipulated by pep2-SVKI.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Arg8]Vasopressin TFA](/img/structure/B612326.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)